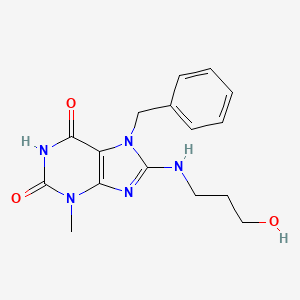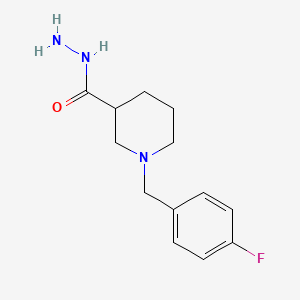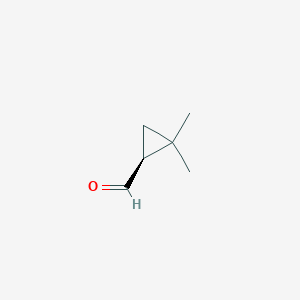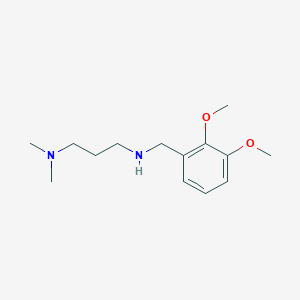
N'-(2,3-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(2,3-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine dihydrochloride is a synthetic organic compound known for its diverse applications in scientific research. This compound features a benzyl group substituted with two methoxy groups at the 2 and 3 positions, linked to a propane-1,3-diamine backbone, which is further dimethylated. The dihydrochloride form enhances its solubility in aqueous solutions, making it suitable for various experimental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,3-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine dihydrochloride typically involves multiple steps:
Formation of the Benzyl Intermediate: The starting material, 2,3-dimethoxybenzaldehyde, undergoes a reductive amination with N,N-dimethylpropane-1,3-diamine. This step often uses a reducing agent like sodium triacetoxyborohydride in an organic solvent such as dichloromethane.
Purification: The intermediate product is purified using standard techniques like column chromatography.
Formation of the Dihydrochloride Salt: The purified intermediate is then treated with hydrochloric acid to form the dihydrochloride salt, which is isolated by crystallization.
Industrial Production Methods
On an industrial scale, the synthesis may be optimized for higher yields and purity. This involves:
Continuous Flow Chemistry: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Automated Purification Systems: Employing automated systems for purification to handle large-scale production.
Chemical Reactions Analysis
Types of Reactions
N’-(2,3-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The benzyl group can be reduced to a methyl group using hydrogenation techniques.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products
Oxidation: 2,3-dimethoxybenzoic acid.
Reduction: 2,3-dimethylbenzylamine.
Substitution: 2,3-dimethoxybenzyl derivatives with various substituents.
Scientific Research Applications
N’-(2,3-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine dihydrochloride is utilized in several fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding assays.
Industry: Used in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes or receptors. The benzyl group, with its methoxy substitutions, can enhance binding affinity to these targets, while the dimethylpropane-1,3-diamine backbone provides structural flexibility. This allows the compound to modulate biological pathways effectively.
Comparison with Similar Compounds
Similar Compounds
N’-(2,3-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine: Lacks the dihydrochloride form, affecting its solubility.
N’-(2,3-dimethoxybenzyl)-N,N-dimethylbutane-1,4-diamine dihydrochloride: Features a longer carbon chain, which may alter its binding properties and biological activity.
Uniqueness
N’-(2,3-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride form, which enhances its solubility and stability in aqueous environments. This makes it particularly useful in biological and medicinal chemistry applications where solubility is crucial.
Properties
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-N',N'-dimethylpropane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c1-16(2)10-6-9-15-11-12-7-5-8-13(17-3)14(12)18-4/h5,7-8,15H,6,9-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUTCZTNZSSFDGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNCC1=C(C(=CC=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

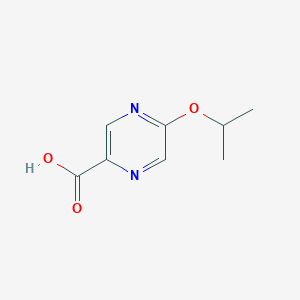
![Tert-butyl N-[3-(hydroxymethyl)but-3-enyl]carbamate](/img/structure/B2735521.png)
![ethyl 2-(5-phenyloxazole-2-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2735522.png)
![(4-(3-chloro-4-methoxyphenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2735524.png)
![N-{3-[1-(4-chlorobenzenesulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2735525.png)
![N-[1-(2-Methoxyethyl)piperidin-4-YL]pyrazine-2-carboxamide](/img/structure/B2735527.png)
![2-({[4-(Benzyloxy)phenyl]amino}methyl)-6-methoxyphenol](/img/structure/B2735529.png)
![4,4,5,5-Tetramethyl-2-[2-(trifluoromethyl)thiophen-3-yl]-1,3,2-dioxaborolane](/img/structure/B2735530.png)
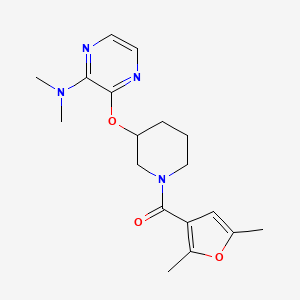
![(E)-2-amino-1-((4-fluorobenzylidene)amino)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2735534.png)
